molecular formula C8H10N2 B067053 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile CAS No. 177263-29-5

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile

Cat. No.: B067053
CAS No.: 177263-29-5
M. Wt: 134.18 g/mol
InChI Key: MCPPSIMHVOEBBE-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds with a five-membered ring structure containing one nitrogen atom. This compound is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further connected to a methyl-substituted pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpyrrole with acrylonitrile under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of acrylonitrile in the presence of 3-methylpyrrole. This method ensures high yield and purity of the final product. The reaction conditions include the use of a suitable catalyst, such as palladium on carbon, and hydrogen gas under controlled pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrrol-1-yl)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediates that can interact with biological macromolecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simple aliphatic nitrile with similar chemical properties but lacks the pyrrole ring.

    3-(1H-pyrrol-1-yl)propanenitrile: Similar structure but without the methyl substitution on the pyrrole ring.

    3-(2,5-dimethyl-1-pyrrolyl)propanenitrile: Contains additional methyl groups on the pyrrole ring.

Uniqueness

3-(3-methyl-1H-pyrrol-1-yl)propanenitrile is unique due to the presence of the methyl-substituted pyrrole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methylpyrrol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-8-3-6-10(7-8)5-2-4-9/h3,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPPSIMHVOEBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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